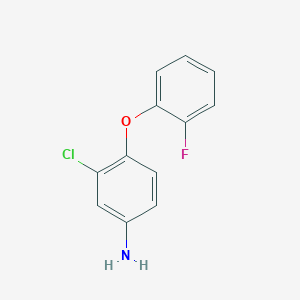

3-Chloro-4-(2-fluorophenoxy)aniline

Vue d'ensemble

Description

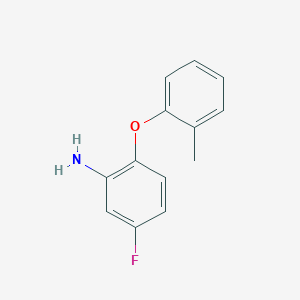

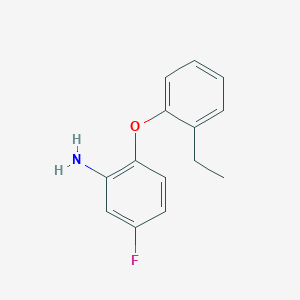

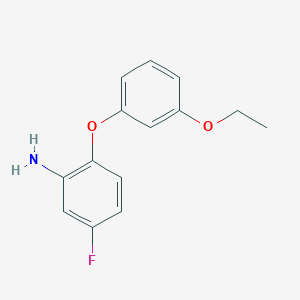

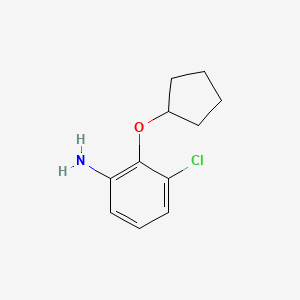

3-Chloro-4-(2-fluorophenoxy)aniline is a chemical compound with the molecular formula C12H9ClFNO. It has a molecular weight of 237.66 . This compound is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)Cl)F . This notation represents the structure of the molecule in terms of the atoms present and their connectivity.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique

Synthesis and Industrial Production

3-Chloro-4-(2-fluorophenoxy)aniline has been the subject of research mainly in the field of synthetic chemistry. For example, a practical synthesis process for a similar compound, 3-chloro-4-(3-fluorobenzyloxy)aniline, was developed, featuring readily available materials and a robust, less waste-generating process suitable for industrial production (Zhang Qingwen, 2011).

Pharmacological and Biological Studies

In pharmacological research, derivatives of this compound, such as 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, have been studied for their inhibitory activity against c-Met kinase. Docking and quantitative structure-activity relationship (QSAR) methods were used to analyze the molecular features contributing to high inhibitory activity, making these compounds relevant in the context of pharmaceutical development (Caballero et al., 2011).

Environmental and Material Science Applications

The compound has also been studied in environmental science. The metabolism of a similar compound, 3-chloro-4-fluoro-aniline, was examined in dogs and rats, providing insights into the environmental and biological fate of such compounds (Baldwin & Hutson, 1980). Additionally, derivatives of this compound were studied for their potential as nonlinear optical (NLO) materials, demonstrating their applicability in optical devices due to their unique electronic and structural properties (Revathi et al., 2017).

Chemistry and Photolysis Studies

In the field of chemistry, studies have focused on the photochemical behavior of halogenated anilines, including 2-halogenoanilines, to understand their photolysis mechanisms in aqueous solutions. This research is significant for understanding the environmental impact and degradation pathways of these compounds (Othmen & Boule, 2000).

Analytical and Material Chemistry

Further research has been conducted on fluorescence quenching of boronic acid derivatives by aniline in alcohols, where 4-fluoro-2-methoxyphenyl boronic acid, a related compound, was studied. This research provides valuable insights into the interaction mechanisms of these compounds, which is crucial for analytical and material chemistry applications (Geethanjali et al., 2015).

Safety and Hazards

This compound may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including the use of personal protective equipment and adequate ventilation .

Orientations Futures

Propriétés

IUPAC Name |

3-chloro-4-(2-fluorophenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO/c13-9-7-8(15)5-6-11(9)16-12-4-2-1-3-10(12)14/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSMXIDABZOEWRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[4-(2-amino-5-methylphenoxy)phenyl]-acetate](/img/structure/B3172567.png)

![2-[2-(Dimethylamino)ethoxy]-5-fluoroaniline](/img/structure/B3172576.png)

![2-[4-(Tert-butyl)phenoxy]-5-fluorophenylamine](/img/structure/B3172608.png)

![N-[3-(4-Amino-2-chlorophenoxy)propyl]-N,N-dimethylamine](/img/structure/B3172629.png)

![N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3172636.png)

![4-[2-(4-Ethyl-piperazin-1-YL)-ethoxy]-phenylamine](/img/structure/B3172665.png)